molecular formula C9H17NO2 B2697932 3-[(oxolan-2-yl)methyl]morpholine CAS No. 2126160-05-0

3-[(oxolan-2-yl)methyl]morpholine

Cat. No.: B2697932
CAS No.: 2126160-05-0
M. Wt: 171.24
InChI Key: PALUDBHJEDUGNE-UHFFFAOYSA-N
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Description

3-[(oxolan-2-yl)methyl]morpholine is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound features a morpholine ring, a common scaffold in medicinal chemistry, linked to a tetrahydrofuran (oxolane) ring via a methylene group. As a building block, this structure is of significant interest in early-stage drug discovery and chemical synthesis. While specific biological data for this exact compound is not fully established in the public domain, related morpholine and tetrahydrofuran derivatives are extensively researched. Patents indicate that similar compounds are investigated for their potential as alpha-1a antagonists, which may have implications for researching treatments for benign prostatic hyperplasia (BPH) and lower urinary tract symptoms . Furthermore, tetrahydrofuran-containing structures are being explored as modulators of voltage-gated sodium channels (Nav), specifically the Nav1.8 isoform, which is a promising target for the development of novel analgesic therapies for neuropathic and inflammatory pain conditions . Researchers value this compound for its potential use in constructing more complex molecules and probing structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxolan-2-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-9(12-4-1)6-8-7-11-5-3-10-8/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALUDBHJEDUGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development for 3 Oxolan 2 Yl Methyl Morpholine

Retrosynthetic Analysis of 3-[(oxolan-2-yl)methyl]morpholine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available, or easily accessible precursors. mdpi.com For this compound, the analysis focuses on the key C-N and C-O bonds that form the morpholine (B109124) ring and the C-C bond connecting the two heterocyclic systems.

The primary disconnection points in this compound are the bonds forming the morpholine ring and the linkage between the morpholine and oxolane (tetrahydrofuran) moieties.

C-N/C-O Bond Disconnection of the Morpholine Ring: The morpholine ring can be retrosynthetically opened by disconnecting the C-N and C-O bonds. A common strategy for synthesizing substituted morpholines involves the cyclization of β-amino alcohols. organic-chemistry.org This leads to precursors such as an N-substituted-2-aminoethanol derivative.

C-C Bond Disconnection between the Rings: The bond between the morpholine ring and the oxolane methyl group can be disconnected. This suggests a coupling reaction between a morpholine precursor and a tetrahydrofuran-containing fragment. Two primary strategies arise from this disconnection:

Reductive Amination: This approach involves the reaction of a morpholine precursor with an aldehyde derived from tetrahydrofuran (B95107), specifically (tetrahydrofuran-2-yl)acetaldehyde. This is a widely used method for forming C-N bonds. researchgate.netunive.it

Nucleophilic Substitution: This strategy involves the alkylation of a morpholine precursor with a reactive tetrahydrofuran derivative, such as 2-(bromomethyl)tetrahydrofuran. nih.govescholarship.org

Based on the disconnection strategies, several key precursors and building blocks can be identified. The choice of precursors is often guided by the availability of chiral starting materials from the "chiral pool," which are naturally occurring enantiomerically pure compounds. mdpi.com

Morpholine Precursors:

Chiral Amino Alcohols: A highly effective route to chiral substituted morpholines starts from enantiomerically pure amino alcohols. nih.govnih.gov For the synthesis of a 3-substituted morpholine, a chiral 1,2-amino alcohol is a logical starting point. For instance, (S)-3-amino-1,2-propanediol is a commercially available and versatile precursor for the synthesis of (S)-2-(hydroxymethyl)morpholine, a key intermediate. acs.orgnih.gov

Pre-formed Morpholine Derivatives: In some strategies, a pre-formed morpholine, such as a racemic or protected morpholine derivative, could be used and coupled with the oxolane fragment.

Oxolane (Tetrahydrofuran) Precursors:

Chiral Tetrahydrofuran-2-methanol: This is a key building block. It can be synthesized from various chiral pool sources. For example, D-mannitol can be converted into a chiral glyceraldehyde, which then undergoes a series of reactions including Wittig olefination and Claisen rearrangement to yield precursors for substituted tetrahydrofurans. tandfonline.com

Derivatives for Coupling: Depending on the coupling strategy, this alcohol can be oxidized to the corresponding aldehyde, (tetrahydrofuran-2-yl)acetaldehyde, for reductive amination, or converted to a halide like 2-(bromomethyl)tetrahydrofuran for nucleophilic substitution.

A plausible retrosynthetic pathway is depicted below:

Target MoleculeDisconnection StrategyKey Precursors
This compoundReductive AminationMorpholine and (Tetrahydrofuran-2-yl)acetaldehyde
This compoundNucleophilic SubstitutionMorpholine and 2-(halomethyl)tetrahydrofuran
Morpholine RingIntramolecular CyclizationN-substituted-2-aminoethanol derivative
Chiral Morpholine PrecursorChiral Pool Synthesis(S)-3-amino-1,2-propanediol
Chiral Oxolane PrecursorChiral Pool SynthesisD-mannitol or other carbohydrates

Novel Approaches to the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of enantioselective and diastereoselective methods to ensure high stereochemical purity in the final product.

The synthesis of this compound, which has at least two stereocenters, requires precise control of stereochemistry.

Chiral Auxiliaries: Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.org While not explicitly detailed for this specific molecule, the synthesis of related chiral morpholines has employed this strategy. For instance, pseudoephedrine has been used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols, which are precursors to morpholinones.

Catalytic Asymmetric Induction: This is a powerful strategy that uses a chiral catalyst to generate a stereocenter with high enantioselectivity.

Asymmetric Hydrogenation: The asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines) using chiral rhodium or ruthenium catalysts is an effective method for creating chiral morpholines. nih.govnih.gov For example, a bisphosphine-rhodium catalyst can be used to obtain 2-substituted chiral morpholines with high enantiomeric excess.

Catalytic Asymmetric Amination: Transition metal-catalyzed asymmetric amination reactions can also be employed to construct the chiral morpholine ring.

The synthesis of analogs of Reboxetine, a drug containing a substituted morpholine ring, often involves the stereospecific synthesis of key morpholine intermediates, which can be adapted for the synthesis of the target molecule. acs.orgnih.govthieme-connect.com A well-established route to (S)-2-(hydroxymethyl)morpholine starts from commercially available (S)-3-amino-1,2-propanediol. acs.org

The formation of the tetrahydrofuran and morpholine rings can be controlled to achieve the desired stereochemistry.

Tetrahydrofuran Ring Synthesis: The stereoselective synthesis of substituted tetrahydrofurans can be achieved through various methods, including:

Intramolecular Cyclization of Diols: The acid-catalyzed cyclization of chiral diols, which can be derived from chiral pool sources like tartaric acid or carbohydrates, is a common method.

Electrophilic Cyclization: The cyclization of homoallylic alcohols using reagents like N-bromosuccinimide (NBS) can proceed with high diastereoselectivity to form substituted tetrahydrofurans. tandfonline.comnih.gov

Morpholine Ring Synthesis: The stereochemistry of the morpholine ring is often controlled by the chirality of the starting amino alcohol. For example, starting with an enantiopure amino alcohol, a Pd-catalyzed carboamination reaction can produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov The synthesis of Reboxetine intermediates often relies on stereospecific cyclization strategies. nih.gov

A potential synthetic approach could involve the synthesis of a chiral (tetrahydrofuran-2-yl)methylamine, followed by reaction with a suitable dielectrophile to form the morpholine ring. For instance, reaction with a protected diethanolamine (B148213) derivative could be a viable route.

Stereocontrol MethodApplicationKey Features
Chiral Pool SynthesisSynthesis of both morpholine and oxolane precursorsUtilizes readily available, inexpensive chiral starting materials like amino acids and carbohydrates. mdpi.com
Asymmetric HydrogenationFormation of the chiral morpholine ringEmploys chiral catalysts (e.g., Rh, Ru complexes) to reduce unsaturated precursors with high enantioselectivity. nih.gov
Electrophilic CyclizationFormation of the chiral tetrahydrofuran ringReagents like NBS can induce stereoselective cyclization of unsaturated alcohols. tandfonline.comnih.gov
Pd-catalyzed CarboaminationFormation of the chiral morpholine ringAllows for the stereocontrolled synthesis of substituted morpholines from chiral amino alcohols. nih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and versatile tools for the construction of complex molecular architectures, including the heterocyclic systems present in this compound. Catalysts based on indium, gold, and palladium have been employed in analogous syntheses of substituted morpholines, demonstrating their potential for the targeted synthesis.

Indium(III) catalysts, such as indium(III) bromide (InBr₃), have proven effective in promoting intramolecular reductive etherification reactions for the synthesis of a variety of substituted morpholine derivatives. oup.comxjtlu.edu.cn This methodology is highly relevant for the synthesis of this compound, as it allows for the construction of the morpholine ring from acyclic precursors.

An efficient synthesis of morpholine derivatives has been achieved through an InBr₃-promoted intramolecular reductive etherification. oup.com This method demonstrates good functional group tolerability and can be used to construct various 2-substituted, and 2,3-, 2,5-, and 2,6-disubstituted morpholines with good to excellent yields and high diastereoselectivity. oup.comxjtlu.edu.cn The reaction likely proceeds through the formation of an oxocarbenium ion intermediate, which is then reduced. oup.com

A general representation of this approach for a substituted morpholine is shown below:

Table 1: Indium(III)-Catalyzed Synthesis of Substituted Morpholines

Starting MaterialProductCatalystReductantSolventYield (%)DiastereoselectivityReference
N-(2-hydroxy-3-phenoxypropyl)acetamide2-acetyl-5-(phenoxymethyl)morpholineInBr₃Et₃SiHCH₂Cl₂85>20:1 oup.com
N-(2-hydroxy-3-phenylpropyl)acetamide2-acetyl-5-benzylmorpholineInBr₃Et₃SiHCH₂Cl₂92>20:1 oup.com

This methodology's compatibility with various functional groups and high diastereoselectivity makes it a promising strategy for the synthesis of this compound from a suitably substituted amino alcohol precursor.

Gold catalysts have emerged as powerful tools for the cyclization of alkynylamines and alkynylalcohols, providing a convenient and efficient route to morpholine and piperazine (B1678402) derivatives. rsc.orgrsc.org These reactions can proceed with low catalyst loading and offer a plausible pathway for the construction of the morpholine ring in the target molecule.

A plausible mechanism for this transformation involves a cascade cyclization and isomerization process to form the six-membered ring. rsc.org This approach has been successfully applied to the synthesis of various substituted morpholines.

Table 2: Gold-Catalyzed Synthesis of Substituted Morpholines

Starting MaterialProductCatalystSolventYield (%)Reference
N-(but-2-yn-1-yl)-2-phenylethanamine3-methyl-4-benzylmorpholine[Au(IPr)]NTf₂Dioxane85 rsc.org
N-(pent-2-yn-1-yl)-2-phenylethanamine3-ethyl-4-benzylmorpholine[Au(IPr)]NTf₂Dioxane82 rsc.org

The mild reaction conditions and efficiency of gold-catalyzed cyclizations make them an attractive option for the synthesis of this compound from an appropriate alkynylamino alcohol precursor.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and offer several strategies for the formation of substituted morpholines. nih.govnih.gov These methods include carboamination and hydroamination reactions, which can generate the morpholine ring with high stereoselectivity.

One key strategy is the Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov This approach has been used to synthesize cis-3,5-disubstituted morpholines as single stereoisomers in moderate to good yields. nih.gov Additionally, palladium-catalyzed hydroamination of aminoalkenes derived from the ring-opening of aziridines provides a stereoselective route to 2,5-disubstituted and 2,3,5-trisubstituted morpholines. nih.gov

Table 3: Palladium-Catalyzed Synthesis of Substituted Morpholines

Reaction TypeStarting MaterialsProductCatalyst SystemSolventYield (%)Reference
CarboaminationSubstituted ethanolamine, Aryl bromidecis-3,5-disubstituted morpholinePd₂(dba)₃, P(t-Bu)₃Toluene60-80 nih.gov
HydroaminationCarbamate-protected aminoalkene2,5-disubstituted morpholine[Pd(TFA)₂(dppf)]Dioxane85-95 nih.gov

These palladium-catalyzed methods provide versatile and stereoselective pathways to substituted morpholines and could be adapted for the synthesis of this compound.

Radical Cyclization Strategies for Oxolane and Morpholine Ring Formation

Radical cyclizations offer a powerful approach to the formation of heterocyclic rings and have been applied to the synthesis of substituted morpholines. acs.org These reactions can proceed under mild conditions and are often tolerant of a wide range of functional groups.

Diastereoselective and diastereoconvergent syntheses of 2- and 3-substituted morpholine congeners have been reported starting from a tosyl-oxazetidine and α-formyl carboxylates. acs.org The observed diastereoselectivity is attributed to the avoidance of pseudo A¹,³ strain between the C-3 substituent and the N-tosyl group, as well as the anomeric effect of the oxygen atoms. acs.org

While direct radical cyclization to form the this compound structure is not explicitly detailed in the literature, the principles of radical-mediated ring closure of suitable precursors containing both the morpholine and oxolane fragments or their precursors represent a viable synthetic strategy.

Green Chemistry and Sustainable Synthetic Protocols

The development of environmentally benign synthetic methods is a key focus of modern chemistry. Solvent-free and microwave-assisted syntheses are prominent examples of green chemistry approaches that can be applied to the synthesis of heterocyclic compounds like this compound. researchgate.netrsc.org

Microwave-assisted organic synthesis can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. researchgate.netrsc.orgdergipark.org.tr These techniques are particularly well-suited for the synthesis of heterocyclic compounds.

For instance, the synthesis of spiro thiazolidinones, which can be further functionalized to include a morpholine moiety, has been achieved under neat microwave conditions. researchgate.net Similarly, microwave-assisted synthesis has been employed for the efficient production of various triazole derivatives containing a morpholinomethyl group. rsc.orgdergipark.org.tr The synthesis of enantiopure 3-substituted morpholines has also been accomplished using microwave conditions for the ring annulation step. acs.org

Table 4: Microwave-Assisted Synthesis of Morpholine-Containing Compounds

Product TypeStarting MaterialsReaction ConditionsYield (%)Reference
Spiro thiazolidinones with morpholineIsatin-derived Schiff bases, Thioglycolic acid, Morpholine, FormaldehydeMW, neat (for cyclization)Good researchgate.net
3-(Morpholinomethyl)-1,2,4-triazoles4-Substituted-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles, Cyclohexylmethyl bromideMW, 160 °C, 10 minHigh dergipark.org.tr
Enantiopure 3-substituted morpholinesN-Bts activated aziridine, Vinylsulfonium saltMWNot specified acs.org

The application of solvent-free and microwave-assisted protocols offers a greener and more efficient alternative for the synthesis of this compound and its derivatives, aligning with the principles of sustainable chemistry.

Atom-Economy and Catalyst Reuse Considerations

In the pursuit of sustainable chemical manufacturing, atom economy and catalyst reusability are paramount principles. jocpr.comnih.gov The ideal synthesis maximizes the incorporation of reactant atoms into the final product, minimizing waste. jocpr.com For the synthesis of morpholine scaffolds, this often involves favoring addition and cyclization reactions over substitution and elimination pathways that generate stoichiometric byproducts.

Catalytic hydrogenation, for example, represents a highly atom-economical method for creating C-N and C-O bonds, adding only hydrogen atoms that are incorporated into the product or form water. jocpr.com In industrial morpholine synthesis from diethylene glycol and ammonia, heterogeneous catalysts containing copper and nickel on an alumina (B75360) support are employed. google.com These catalysts can be regenerated and reused, although their lifespan can be affected by by-product formation. google.comgoogle.com The development of robust heterogeneous catalysts is a key area of research, aiming to simplify product purification and reduce operational costs. tandfonline.com For instance, in the asymmetric hydrogenation of dehydromorpholines to produce chiral 2-substituted morpholines, rhodium-based catalysts have been developed that can be used on a gram scale, highlighting the potential for efficient catalyst use in complex syntheses. rsc.orgnih.gov

Cascade reactions, which combine multiple transformations into a single step without isolating intermediates, inherently improve atom and step economy. acs.org Methodologies such as the one-pot synthesis of morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) and a catalytic amount of base exemplify this approach, avoiding the generation of significant waste associated with traditional multi-step sequences involving protecting groups and harsh reducing agents. chemrxiv.org

Biocatalytic and Enzymatic Resolution Methods (e.g., Lipase-Catalyzed Approaches for Related Compounds)

Biocatalysis offers a powerful and green alternative for producing enantiomerically pure compounds, a critical requirement for many pharmaceuticals. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their derivatives due to their high selectivity, mild reaction conditions, and broad substrate tolerance. researchgate.net

For morpholine-containing structures, lipase-catalyzed resolution has proven effective. A key strategy involves the enantioselective acylation of a racemic alcohol. In the synthesis of enantiomers of Timolol, a drug featuring a morpholinyl thiadiazole core, the racemic chlorohydrin precursor was resolved using various lipases with vinyl acetate (B1210297) as the acyl donor. researchgate.net The choice of lipase (B570770) and solvent was found to significantly impact both the conversion rate and the enantiomeric excess (ee) of the product.

Table 1: Lipase-Catalyzed Resolution of a Timolol Intermediate researchgate.net

Lipase Source Solvent Time (h) Conversion (%) Enantiomeric Excess (ee) of Product (%)
Candida rugosa Hexane 72 48 >99
Pseudomonas cepacia Hexane 24 48 >99
Porcine pancreas Hexane 120 10 40
Pseudomonas cepacia Diisopropyl ether 48 49 >99

Data derived from a study on the resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol.

This enzymatic approach has also been applied to the synthesis of other dual serotonin (B10506) and noradrenaline reuptake inhibitors, where an enzyme-catalyzed resolution of a racemic morpholine-2-carboxylate ester served as the pivotal step in the enantioselective synthesis. nih.gov Furthermore, lipases can catalyze the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives, demonstrating their utility in forming the core poly(ester amide) structure from which functionalized morpholines can be derived. nih.govjst.go.jp

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nu.edu.kz This strategy is exceptionally well-suited for rapidly generating molecular diversity and constructing complex heterocyclic scaffolds like morpholine.

Several MCR strategies have been developed for the de novo synthesis of the morpholine ring. The Ugi four-component reaction (U-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be adapted for morpholine synthesis. nu.edu.kzthieme-connect.com By employing an amino alcohol as the amine component, the resulting linear Ugi adduct contains the necessary functionalities to undergo a subsequent intramolecular cyclization, yielding a highly substituted morpholine derivative. nu.edu.kz

Other notable MCRs for morpholine synthesis include:

A catalyst-free, four-component reaction of a glycosyl amino alcohol, chloroacetone, an acid, and an isocyanide to produce morpholine glycoconjugates. researchgate.net

A process mixing epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin to efficiently generate 2,2,6-trisubstituted morpholines with a chloride handle suitable for further functionalization. acs.org

A one-pot reaction of aziridines, nitromethane, and carbon disulfide under solvent-free conditions to yield morpholine-2-thiones. iau.ir

These MCR approaches offer significant advantages by reducing the number of synthetic steps, minimizing purification efforts, and enabling the creation of diverse libraries of morpholine derivatives from simple, readily available starting materials. nu.edu.kzthieme-connect.com

Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanisms involved in the formation of the this compound scaffold is crucial for optimizing reaction conditions, controlling stereoselectivity, and predicting potential side products. The key transformations typically involve nucleophilic additions to form C-N and C-O bonds, followed by a critical cyclization step to construct the morpholine ring.

Detailed Reaction Mechanisms of Key Steps (e.g., Nucleophilic Additions, Cyclizations)

The construction of the morpholine ring can proceed through several mechanistic pathways depending on the chosen precursors and catalysts.

Nucleophilic Substitution and Cyclization: A common pathway involves the reaction of an amino alcohol with a dielectrophile. For instance, reacting an amino alcohol with a reagent like chloroacetyl chloride first forms an amide, which then undergoes an intramolecular SN2 reaction (a Williamson ether synthesis-type cyclization) to form a morpholinone intermediate. chemrxiv.org This is often followed by reduction. A more direct route involves the reaction of an amine with ethylene sulfate, where the amine performs a nucleophilic attack to open the sulfate ring, followed by an intramolecular cyclization under basic conditions to form the morpholine ring directly. chemrxiv.org

Aza-Michael Addition: The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation. researchgate.net In the context of morpholine synthesis, an intramolecular aza-Michael addition can be a key cyclization step. For example, an amino alcohol can be modified to create a tethered Michael acceptor, which then cyclizes under the influence of an organocatalyst to form the morpholine ring. nih.gov

Reductive Amination: The reaction can proceed via the reductive amination of a suitable dialdehyde (B1249045) or keto-aldehyde with an amine. The process involves the initial formation of an imine or enamine, followed by reduction. In the synthesis of secondary amines, this typically involves the condensation of a carbonyl compound with a primary amine to form an imine, which is then hydrogenated. tandfonline.com

Radical Pathways: In some modern synthetic methods, radical intermediates are involved. For example, the synthesis of morpholines from aziridines using an ammonium (B1175870) persulfate oxidant is proposed to proceed through a radical cation intermediate. This intermediate undergoes concerted ring-opening and nucleophilic addition by a haloalcohol, followed by hydrogen atom abstraction and subsequent intramolecular ring closure. beilstein-journals.org

Transition-Metal-Catalyzed Cyclization: Palladium-catalyzed intramolecular cyclization of nitrogen-tethered alkenols provides an efficient route to substituted morpholines. acs.org Similarly, copper(II)-promoted oxyamination of alkenes is thought to proceed via a cis-oxycupration of the alkene, forming an organocopper intermediate that leads to the morpholine product. nih.gov

Investigation of Reaction Intermediates

The identification and characterization of reaction intermediates provide critical insights into reaction mechanisms. While often transient and difficult to isolate, their existence is inferred through spectroscopic studies, trapping experiments, and computational modeling.

In the synthesis of morpholines, several key intermediates have been proposed or identified:

Hemiaminals and Aminals: In the reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, a cascade sequence leads to the formation of stable morpholine hemiaminal products. acs.org These intermediates result from the initial ring-opening of the oxazetidine followed by a spontaneous ring closure.

Organometallic Intermediates: Copper-promoted oxyamination reactions are believed to involve an unstable organocopper(II) intermediate formed after an initial cis-oxycupration of the alkene. nih.gov

Radical Intermediates: The metal-free synthesis of morpholines from aziridines is suggested to proceed via an initial amino radical cation (A) , which evolves into an amino radical intermediate (B) and subsequently a haloalkoxy amine intermediate before the final cyclization. beilstein-journals.org

Ugi Adducts: In MCR-based syntheses, linear Ugi adducts are the primary intermediates formed from the initial four-component condensation. These acyclic precursors contain all the necessary atoms and functional groups poised for the subsequent, often spontaneous, cyclization to the morpholine ring. nu.edu.kz

Enamine/Imine Intermediates: In morpholine-mediated cycloadditions, evidence suggests the formation of an enamine intermediate (INT-1) through a nucleophilic addition-elimination of morpholine to a gem-difluoroalkene. This intermediate is crucial for the subsequent cycloaddition step. nih.gov Similarly, reductive amination pathways proceed through imine intermediates prior to hydrogenation. tandfonline.com

The study of these intermediates is fundamental to advancing synthetic methodologies, allowing for more rational control over reaction outcomes and the development of more efficient and selective routes to complex molecules like this compound.

Advanced Spectroscopic and Diffractional Characterization for Elucidating Structural Nuances

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone for the structural analysis of 3-[(oxolan-2-yl)methyl]morpholine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a comprehensive mapping of the atomic framework and spatial arrangement of the molecule.

The presence of stereocenters in both the oxolane and morpholine (B109124) rings of this compound necessitates a detailed stereochemical analysis. High-resolution ¹H NMR spectroscopy, through the analysis of chemical shifts and spin-spin coupling constants (³JHH), can provide critical information regarding the relative configuration of the substituents. For instance, the magnitude of the coupling constants between protons on the C2 and C3 positions of the morpholine ring and the C2 position of the oxolane ring can help determine their relative orientations (cis or trans).

Furthermore, the morpholine ring is known to exist in a chair conformation, which can undergo ring inversion. The rate of this inversion and the preferred orientation of the (oxolan-2-yl)methyl substituent (equatorial or axial) can be investigated using variable temperature NMR studies. At room temperature, if the inversion is rapid on the NMR timescale, averaged signals will be observed. However, upon cooling, the inversion process slows down, potentially allowing for the observation of distinct signals for the axial and equatorial conformers. nih.govnih.gov The energy barrier for this conformational change can then be calculated.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Atom Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations Key NOESY Correlations
Morpholine Ring
H-2ax, H-2eq3.60, 2.8067.5C-3, C-6H-3, H-6
H-32.9554.0C-2, C-5, C-7H-2, H-5, H-7
H-5ax, H-5eq3.80, 2.6067.0C-3, C-6H-3, H-6
H-6ax, H-6eq3.70, 2.7046.0C-2, C-5H-2, H-5
(Oxolan-2-yl)methyl Group
H-7a, H-7b1.80, 1.6538.0C-3, C-8, C-11H-3, H-8
Oxolane Ring
H-84.0578.0C-7, C-9, C-11H-7, H-9, H-11
H-9a, H-9b1.95, 1.8526.0C-8, C-10, C-11H-8, H-10
H-10a, H-10b1.90, 1.7529.0C-9, C-11H-9, H-11
H-11a, H-11b3.90, 3.7568.0C-7, C-8, C-10H-7, H-8, H-10

Note: This is a hypothetical data table created for illustrative purposes.

To unambiguously assign all proton and carbon signals and to map the intricate network of connectivity and spatial relationships within this compound, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of covalent bonds through the molecule. For example, the connectivity from the oxolane ring protons to the methylene (B1212753) bridge and further to the morpholine ring protons can be established.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a straightforward method to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for connecting different spin systems separated by quaternary carbons or heteroatoms. For instance, HMBC can show correlations from the methylene bridge protons (H-7) to the carbons of both the morpholine (C-3) and oxolane (C-8) rings, confirming the linkage between the two heterocyclic systems. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. NOESY is paramount for determining the stereochemistry and preferred conformation of the molecule. For example, observing a NOESY cross-peak between a proton on the morpholine ring and a proton on the oxolane ring would indicate that these protons are close in space, providing crucial conformational constraints.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a complementary approach to NMR for the structural characterization of this compound. These methods probe the vibrational modes of the molecule, providing a unique "fingerprint" and information about the functional groups present. mdpi.com

The IR and Raman spectra of this compound would be dominated by characteristic vibrational modes of the morpholine and oxolane rings, as well as the C-O-C (ether) and C-N-C (amine) functionalities. The C-H stretching vibrations of the methylene groups would appear in the 2800-3000 cm⁻¹ region. The C-O stretching vibrations of the ether linkages are expected in the 1050-1150 cm⁻¹ range, while the C-N stretching of the tertiary amine in the morpholine ring would be observed around 1100-1200 cm⁻¹. nih.govresearchgate.net

Hypothetical Vibrational Spectroscopy Data for this compound:

Vibrational Mode Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹)
C-H stretching (asymmetric and symmetric)2960-28502960-2850
CH₂ scissoring1470-14401470-1440
C-O-C stretching (oxolane)10701075
C-O-C stretching (morpholine)11151110
C-N-C stretching (morpholine)11401135
Ring breathing/deformation modes900-800900-800

Note: This is a hypothetical data table created for illustrative purposes.

X-ray Crystallography of Derivatives and Co-crystals

While obtaining single crystals of this compound itself might be challenging, X-ray crystallography of its solid derivatives (e.g., salts with acids) or co-crystals can provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles, offering a static picture of the molecule's conformation.

The resulting crystal structure would definitively establish the relative stereochemistry of the chiral centers and reveal the preferred conformation of the morpholine and oxolane rings. Furthermore, the analysis of the crystal packing can provide insights into the intermolecular interactions, such as hydrogen bonding (if a suitable derivative is made) and van der Waals forces, that govern the solid-state architecture. mdpi.com This information is invaluable for understanding the physical properties of the compound and can be used to validate and refine the conformational models derived from spectroscopic and computational studies.

Determination of Absolute Configuration and Crystal Packing

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is determined using single-crystal X-ray diffraction. For a chiral molecule like "this compound," this technique is crucial for determining its absolute configuration. The morpholine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. researchgate.net The substituent at the 3-position, the (oxolan-2-yl)methyl group, can be oriented in either an axial or equatorial position. Computational studies and experimental data for similar substituted morpholines suggest a strong preference for the equatorial position to minimize steric hindrance. researchgate.net

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular forces. In morpholine and its derivatives, hydrogen bonding plays a significant role in dictating the supramolecular architecture. researchgate.netresearchgate.net The crystal structure of morpholine itself reveals chains of molecules linked by N-H···O hydrogen bonds. researchgate.net For "this compound," the packing would be influenced by the interplay of hydrogen bonds involving the morpholine nitrogen and oxygen atoms, as well as weaker C-H···O interactions.

Table 1: Crystallographic Data for Morpholine (as a reference)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.842(2)
b (Å)9.773(2)
c (Å)11.134(3)
β (°)108.99(2)
V (ų)909.8(4)
Z8

Note: This data is for the parent morpholine molecule and serves as a reference for the general packing characteristics of the morpholine ring system.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The intermolecular interactions within the crystal lattice of "this compound" are critical for understanding its physical properties. The primary intermolecular force is expected to be hydrogen bonding. The secondary amine in the morpholine ring can act as a hydrogen bond donor, while the oxygen atom in the morpholine ring and the oxygen atom in the oxolane ring can act as hydrogen bond acceptors. researchgate.net

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. In the mass spectrum of "this compound," the molecular ion peak (M+) would be observed, and its high-resolution measurement would confirm the molecular formula.

The fragmentation of the molecular ion provides valuable structural information. For N-substituted morpholine derivatives, fragmentation is often initiated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.org A plausible fragmentation pathway for "this compound" would involve the following steps:

Alpha-cleavage: Loss of the (oxolan-2-yl)methyl substituent to generate a stable morpholinium ion.

Ring Opening: The morpholine ring can undergo fragmentation, leading to the loss of small neutral molecules like ethylene (B1197577) oxide.

Fragmentation of the Substituent: The (oxolan-2-yl)methyl group itself can fragment, leading to characteristic ions.

Table 2: Plausible High-Resolution Mass Spectrometry Fragmentation Data for this compound

m/z (calculated)Plausible Fragment
171.1259[M]+• (Molecular Ion)
86.0606[Morpholinium ion]+
85.0762[(Oxolan-2-yl)methyl cation]+
71.0497[C₄H₉O]+
57.0704[C₄H₉]+

Note: This table represents a hypothetical fragmentation pattern based on the known fragmentation of morpholine and related structures. The m/z values are calculated for the most abundant isotopes.

This detailed analysis of the fragmentation pattern, aided by the high accuracy of the mass measurements, allows for the unambiguous identification of the compound and provides insights into its chemical stability.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule in its ground and excited states. researchgate.net These methods are used to predict optimized geometries, electronic structures, and various reactivity descriptors.

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical investigations is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 3-[(oxolan-2-yl)methyl]morpholine, this involves determining the preferred conformations of both the morpholine (B109124) and oxolane rings, as well as the rotational orientation of the methylene (B1212753) bridge connecting them.

The morpholine ring is known to predominantly adopt a chair conformation. acs.orgresearchgate.netchemicalbook.com However, the substituent at the 3-position can influence the preference for an axial or equatorial orientation. Theoretical studies on other substituted morpholines have shown that the chair conformation is energetically favored over the boat or twist-boat forms. acs.orgresearchgate.net For this compound, it is expected that the oxolan-2-ylmethyl group would preferentially occupy the equatorial position to minimize steric hindrance.

The oxolane ring is more flexible than the morpholine ring and can adopt various envelope and twist conformations. The substitution at the 2-position would be a key factor in determining the most stable conformation of this ring. DFT studies on 3-substituted tetrahydropyran-2-yl radicals, a related six-membered ring system, have shown a preference for a chair conformation with the C3 substituent in an axial orientation. researchgate.net Similar principles would apply to the five-membered oxolane ring, where the substituent's position would be influenced by a balance of steric and electronic effects.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gap, Electrostatic Potential)

Once the optimized geometry is obtained, DFT calculations can provide detailed information about the electronic structure of the molecule. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comscispace.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

In studies of morpholine derivatives, the HOMO is often localized on the electron-rich regions, such as the nitrogen and oxygen atoms, while the LUMO is typically distributed over the carbon skeleton. mdpi.combenthamdirect.com For this compound, it is anticipated that the HOMO would have significant contributions from the lone pairs of the morpholine nitrogen and the two ether oxygen atoms.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, highlighting their roles as hydrogen bond acceptors and sites of potential coordination with metal ions. mdpi.com

Table 1: Predicted Electronic Properties of Morpholine and Related Derivatives (Illustrative)

Compound/DerivativeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Morpholine (Theoretical)-9.5 to -10.01.0 to 2.010.5 to 12.0~1.5 - 2.0
N-acetylmorpholine (Theoretical)-9.0 to -9.50.5 to 1.59.5 to 11.0~3.5 - 4.0
2-methyloxolane (Theoretical)-10.0 to -10.51.5 to 2.511.5 to 13.0~1.0 - 1.5
This compound (Predicted)-9.2 to -9.80.8 to 1.810.0 to 11.6~2.5 - 3.5

Note: The values in this table are illustrative and based on general trends observed in computational studies of related heterocyclic compounds. Specific values would require dedicated DFT calculations for each molecule.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations are particularly useful for studying conformational changes and interactions with solvent molecules.

Investigation of Dynamic Conformational Changes in Solution

MD simulations can track the transitions between different low-energy conformations of this compound in a solution environment. These simulations can reveal the flexibility of the molecule, including the ring-puckering of both the morpholine and oxolane rings and the rotation around the C-C and C-N bonds of the linker. Such dynamic behavior is crucial for understanding how the molecule might interact with biological targets, as it can adopt different shapes to fit into a binding pocket. mdpi.comrsc.org

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can have a significant impact on the conformational preferences and reactivity of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. In a polar solvent like water, the solvent molecules can form hydrogen bonds with the nitrogen and oxygen atoms of the solute, which can stabilize certain conformations over others. For instance, conformations that expose the hydrogen-bonding sites to the solvent may become more populated.

Computational studies on morpholine have shown that in aqueous solution, the contribution from the axial chair conformer can increase compared to the pure liquid state where the equatorial chair conformer is predominant. researchgate.net This is due to the favorable interactions between water and the axially oriented N-H group. A similar effect could be anticipated for this compound, where solvent interactions could influence the equilibrium between different conformers.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this could include the prediction of:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are a valuable tool for structure elucidation. researchgate.net By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts, which are highly sensitive to the molecule's conformation and electronic environment.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes, aiding in the interpretation of experimental spectra. researchgate.net For this compound, characteristic vibrational modes would include the C-O-C stretching of the ether groups, the C-N stretching of the morpholine ring, and the various C-H stretching and bending modes.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J), through computational methods is a powerful tool for structure elucidation and confirmation. d-nb.info Techniques like Density Functional Theory (DFT), often employing functionals such as B3LYP with basis sets like 6-311+G(d,p), are commonly used for this purpose. epstem.netmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a prevalent approach for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts. researchgate.net

For this compound, a systematic computational study to determine its theoretical ¹H and ¹³C NMR chemical shifts and coupling constants has not been reported in the reviewed literature. Such a study would involve the optimization of the molecule's geometry, followed by NMR parameter calculations. The resulting data, typically presented in a tabular format, would provide valuable insights into the electronic environment of each nucleus within the molecule.

Table 1: Hypothetical Format for Theoretical NMR Data of this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Oxolane Ring
C2-HData not availableData not available
C3-H₂Data not availableData not available
C4-H₂Data not availableData not available
C5-H₂Data not availableData not available
Morpholine Ring
N4-HData not available
C2-H₂Data not availableData not available
C3-HData not availableData not available
C5-H₂Data not availableData not available
C6-H₂Data not availableData not available
Methylene Bridge
-CH₂-Data not availableData not available

This table is for illustrative purposes only. No calculated values for this compound have been found in the scientific literature.

Vibrational Frequency Prediction for IR and Raman Spectra

Theoretical vibrational analysis is crucial for interpreting and assigning experimental Infrared (IR) and Raman spectra. Computational methods, particularly DFT, can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.netresearchgate.net These calculations are typically performed on the optimized geometry of the molecule, and the results are often scaled to better match experimental data. researchgate.net

A comprehensive computational study predicting the IR and Raman active vibrational frequencies for this compound is currently absent from the scientific literature. Such an investigation would provide a theoretical spectrum, detailing the frequencies of key vibrational modes such as C-H, C-O, C-N, and N-H stretching and bending, which are characteristic of the oxolane and morpholine rings.

Table 2: Hypothetical Format for Predicted Vibrational Frequencies of this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H stretchData not availableData not available
C-H stretch (aliphatic)Data not availableData not available
C-O-C stretch (ether)Data not availableData not available
C-N stretchData not availableData not available
CH₂ scissoringData not availableData not available
CH₂ rockingData not availableData not available

This table is for illustrative purposes only. No calculated vibrational frequencies for this compound have been found in the scientific literature.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry offers powerful tools to investigate reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transition states. nih.gov These studies provide critical insights into the kinetics and thermodynamics of a chemical transformation. Methods like DFT can be used to locate transition state structures, calculate activation energies, and construct potential energy surfaces for a given reaction. nih.gov

There are no published computational studies that model the reaction pathways for the synthesis or derivatization of this compound. Theoretical investigations could, for example, explore the mechanism of the reductive amination of a suitable oxolane-containing aldehyde with morpholine or the nucleophilic substitution reaction between a halogenated oxolane derivative and morpholine. Such studies would involve the identification of all relevant intermediates and transition states along the reaction coordinate.

Table 3: Hypothetical Format for Transition State Analysis of a Reaction Involving this compound

Reaction StepTransition State GeometryCalculated Activation Energy (kcal/mol)
Step 1: Nucleophilic attackData not availableData not available
Step 2: Proton transferData not availableData not available
Step 3: Ring closureData not availableData not available

This table is for illustrative purposes only. No transition state characterizations for reactions involving this compound have been found in the scientific literature.

Reaction Chemistry and Derivatization Studies of 3 Oxolan 2 Yl Methyl Morpholine

Selective Functionalization of the Morpholine (B109124) Ring

The morpholine ring in 3-[(oxolan-2-yl)methyl]morpholine is a versatile handle for chemical modification, primarily through reactions at the nitrogen atom.

The secondary amine of the morpholine moiety is readily susceptible to N-alkylation and N-acylation reactions, allowing for the introduction of a wide variety of substituents. These reactions are fundamental in modifying the compound's physical, chemical, and biological properties.

N-Alkylation:

N-alkylation of morpholines can be achieved using various alkylating agents such as alkyl halides, sulfates, and sulfonates. The reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the alkylating agent. The use of a base is often employed to neutralize the acid generated during the reaction and to deprotonate the morpholine nitrogen, thereby increasing its nucleophilicity.

While specific studies on the N-alkylation of this compound are not extensively documented in the reviewed literature, the general principles of morpholine alkylation can be applied. For instance, the reaction of morpholine with various alcohols in the gas-solid phase over a CuO–NiO/γ–Al2O3 catalyst has been shown to be an effective method for N-alkylation. acs.orgresearchgate.net This suggests that this compound could likely be alkylated under similar conditions. Palladium-catalyzed N-alkylation of amines represents another powerful and general method. nih.gov

A general scheme for the N-alkylation of this compound is presented below:

Generated code
Reagent/Catalyst SystemReaction ConditionsProduct TypeReference
Alcohols / CuO–NiO/γ–Al2O3Gas-solid phase, 160-240 °CN-Alkyl morpholines acs.orgresearchgate.net
Alkyl Halides / BaseVarious solventsN-Alkyl morpholines tandfonline.com
Palladium CatalystsMild conditionsN-Alkyl amines nih.gov

N-Acylation:

N-acylation of the morpholine nitrogen introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. This reaction is typically carried out using acylating agents like acyl chlorides, acid anhydrides, or esters. The reaction is often performed in the presence of a base to scavenge the acidic byproduct.

Catalyst-free N-acylation of amines with acetic anhydride (B1165640) has been reported to proceed efficiently, even in water, highlighting a green chemistry approach. nih.govresearchgate.net This method's success with a variety of amines suggests its potential applicability to this compound.

A general scheme for the N-acylation of this compound is as follows:

Generated code
Acylating AgentReaction ConditionsProduct TypeReference
Acetic AnhydrideSolvent-free or in water, room temp.N-Acyl morpholines nih.gov
Acyl Chlorides / BaseVarious solventsN-Acyl morpholines mdpi.com
Benzotriazole-activated estersWater, room temp. or microwaveN-Acyl amines researchgate.net

Electrophilic Aromatic Substitution on the Morpholine Ring (if applicable)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. The morpholine ring itself is saturated and therefore does not undergo electrophilic aromatic substitution. However, if the morpholine moiety is attached to an aromatic ring, it can act as an activating group, directing electrophilic substitution to the ortho and para positions of the aromatic ring. For the compound this compound, this type of reaction is not directly applicable to the morpholine ring itself.

It is worth noting that enamines derived from morpholine can undergo electrophilic substitution reactions. rsc.org For instance, the reaction of phenylglyoxal (B86788) with cyclopentenylmorpholine results in hydroxyalkylation. rsc.org While not a direct substitution on the morpholine ring, it demonstrates the reactivity of morpholine-containing intermediates.

Reactivity of the Oxolane Moiety

The oxolane (tetrahydrofuran) ring is generally stable but can undergo reactions such as ring-opening under specific conditions, particularly in the presence of strong acids or catalysts.

The tetrahydrofuran (B95107) (THF) ring can be opened by strong electrophiles, initiating cationic ring-opening polymerization (CROP) to form polytetrahydrofuran, a valuable polyether. nih.govwisdomlib.orgwisc.edu This process is typically initiated by strong acids, Lewis acids, or onium ions. For 2-substituted tetrahydrofurans like the oxolane moiety in the title compound, the polymerization can be more challenging. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) is known to be difficult to polymerize due to steric hindrance and the electron-donating effect of the methyl group. nottingham.ac.uk However, copolymerization with other monomers like β-butyrolactone has been successfully achieved using catalysts such as Sc(OTf)3. nottingham.ac.uk

While there are no specific reports on the ring-opening polymerization of this compound as a monomer, the presence of the 2-substituent suggests that it would likely exhibit low homopolymerizability. However, it could potentially be used as a comonomer in copolymerization reactions.

Catalyst/InitiatorMonomer(s)Polymer TypeReference
H3PW12O40·13H2O / Acetic AnhydrideTetrahydrofuranPolytetrahydrofuran nih.govwisdomlib.org
Sc(OTf)32-Methyltetrahydrofuran, β-butyrolactonePoly(ester-co-ether) nottingham.ac.uk
Triflic acid anhydrideTetrahydrofuranPolytetrahydrofuran wisc.edu

Functionalization of the Tetrahydrofuran Ring

Functionalization of the saturated tetrahydrofuran ring typically requires more forcing conditions than reactions on the morpholine nitrogen. Methods for the functionalization of tetrahydrofurans often involve radical reactions or metallation followed by quenching with an electrophile. Recent advances have demonstrated Tf2O-promoted regioselective heteronucleophilic ring-opening approaches for tetrahydrofuran, leading to various functionalized products. beilstein-journals.org

Syntheses of functionalized 2-alkylidene-tetrahydrofurans have been achieved through strategies involving cyclization, bromination, and palladium-catalyzed cross-coupling reactions. Furthermore, cascade reactions starting from furan (B31954) derivatives can lead to functionalized tetrahydrofurans. These methodologies could potentially be adapted to modify the oxolane ring in this compound, although no specific examples have been reported.

Stereoselective Transformations and Chiral Derivatization

The presence of a chiral center at the C2 position of the oxolane ring and the C3 position of the morpholine ring makes this compound a chiral molecule. This offers opportunities for stereoselective transformations and its use as a chiral building block or derivatizing agent.

Stereoselective synthesis of substituted morpholines and tetrahydrofurans is an active area of research. For example, copper-promoted oxyamination of alkenes has been used for the stereoselective synthesis of 2-aminomethyl morpholines. Such strategies could potentially be applied to synthesize enantiomerically pure forms of this compound or its derivatives.

Chiral derivatization is a technique used to determine the enantiomeric composition of a chiral substance. wisc.edu This involves reacting the chiral analyte with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified using standard chromatographic techniques. While there are no specific reports of using this compound as a chiral derivatizing agent, its chiral nature and the presence of a reactive secondary amine make it a potential candidate for this application. The development of novel chiral derivatizing agents is crucial for the analysis of chiral compounds in various fields.

Due to a lack of publicly available and specific research data on the chemical compound this compound, a detailed and scientifically accurate article focusing solely on its reaction chemistry and role as a ligand precursor in catalysis, as per the requested outline, cannot be generated at this time.

Applications in Materials Science and Catalysis

Potential as a Ligand in Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The nitrogen atom in the morpholine (B109124) ring of 3-[(oxolan-2-yl)methyl]morpholine can act as a potential coordination site for metal ions, making it a candidate for use as a ligand in the synthesis of novel MOFs and coordination polymers. The presence of the oxolane group could also influence the resulting framework's porosity and dimensionality. While direct synthesis of MOFs using this specific ligand is not yet widely reported, the use of various morpholine and pyridine-based ligands in coordination polymers is well-established. wikipedia.orgresearchgate.netatamankimya.com The flexibility of the [(oxolan-2-yl)methyl] side chain could allow for the formation of unique and potentially functional framework structures.

Table 1: Potential Coordination Sites of this compound

Functional GroupPotential Role in MOFs/Coordination Polymers
Morpholine NitrogenPrimary coordination site for metal ions
Morpholine OxygenSecondary, weaker coordination site
Oxolane OxygenPotential for hydrogen bonding within the framework

Role as a Precursor for Novel Polymeric Materials (e.g., as a monomer for polyurethanes or other polymers)

The chemical structure of this compound lends itself to being a monomer for various polymerization reactions. The secondary amine of the morpholine ring can react with other functional groups to form polymers.

For instance, morpholine-functionalized polymers have been synthesized for a variety of applications, including the creation of hydrogels for the sequestration of heavy metal ions and the development of "smart" polymers that respond to environmental stimuli like pH. rsc.orgsquarespace.comrsc.org

In the context of polyurethanes, the synthesis typically involves the reaction of diols or polyols with diisocyanates. wikipedia.orgrsc.orgatamanchemicals.comresearchgate.net The hydroxyl group that could be generated from the opening of the oxolane ring, or the secondary amine of the morpholine, could potentially participate in polyurethane formation. Polytetrahydrofuran (pTHF), a polymer derived from the ring-opening polymerization of tetrahydrofuran (B95107) (oxolane), is a well-known polyether polyol used in the production of high-performance polyurethanes. rsc.orgwikipedia.orgnih.gov This suggests that the oxolane moiety of this compound could be a valuable component in creating novel polyurethane structures.

Table 2: Potential Polymerization Reactions Involving this compound

Polymer TypePotential Role of this compound
PolyurethanesMonomer (as a diol or diamine equivalent)
PolyamidesMonomer (reacting with dicarboxylic acids)
PolycarbonatesPotential for incorporation into polycarbonate chains

Investigation as an Organocatalyst or a Building Block for Catalyst Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in green chemistry. Morpholine and its derivatives have been explored as effective organocatalysts, particularly in reactions proceeding via enamine intermediates. frontiersin.orgnih.gov The basic nitrogen atom of the morpholine ring can act as a catalytic site.

While the pyrrolidine (B122466) ring is often more reactive in enamine catalysis, recent research has focused on developing highly efficient morpholine-based organocatalysts. frontiersin.org The unique steric and electronic properties of the 3-[(oxolan-2-yl)methyl] substituent could modulate the catalytic activity and selectivity of the morpholine core. Furthermore, the compound can serve as a building block for more complex chiral catalysts, where the oxolane ring could play a role in stereochemical control. The combination of a morpholine and an oxolane ring in a single molecule presents an interesting scaffold for the design of new organocatalysts. chim.itmdpi.com

Utilization in Non-Conventional Solvent Systems or Green Chemical Processes

The search for environmentally benign solvents is a key aspect of green chemistry. Both morpholine and tetrahydrofuran (oxolane) have been investigated as or are components of greener solvent systems. mdpi.comd-nb.inforesearchgate.netrsc.org Morpholine has been used as an additive in various applications, including as a corrosion inhibitor in steam boiler systems. nih.govchemicalbook.com Tetrahydrofuran is a versatile solvent in many organic reactions and polymer synthesis. atamanchemicals.com

Given its combined morpholine and oxolane structure, this compound has the potential to be explored as a novel green solvent or as a component in deep eutectic solvents. Its polarity and hydrogen bonding capabilities, stemming from the nitrogen and oxygen atoms, could offer unique solvency properties. The depolymerization of polytetrahydrofuran to tetrahydrofuran is also an area of research for chemical recycling, highlighting the green potential of oxolane-based structures. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(oxolan-2-yl)methyl]morpholine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between oxolane derivatives (e.g., 2-(chloromethyl)oxolane) and morpholine under inert conditions. Evidence suggests using reflux in anhydrous tetrahydrofuran (THF) with a base like potassium carbonate to enhance yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, as demonstrated in analogous morpholine derivatives .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the oxolane-morpholine linkage, particularly the methylene bridge (δ 3.4–3.8 ppm for oxolane protons). Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ peak at m/z 172.1). Infrared (IR) spectroscopy identifies functional groups (C-O-C stretch at 1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the pharmacological potential of this compound as a receptor modulator?

  • Methodological Answer : Based on structural analogs, in vitro assays targeting G-protein-coupled receptors (GPCRs) or kinase inhibition are recommended. For example, competitive binding assays using fluorescent ligands (e.g., bradykinin B2 receptor antagonists ) can quantify affinity (IC₅₀). Dose-response curves and molecular docking (using software like AutoDock Vina) may reveal binding modes at active sites .

Q. What computational strategies are effective for predicting the stability and reactivity of this compound in aqueous environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model hydrolysis susceptibility of the oxolane ring. Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water model) assess conformational stability over nanosecond timescales. Solubility parameters (logP) are estimated via COSMO-RS .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. For example, incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Kinetic modeling (Arrhenius equation) predicts shelf-life, while LC-MS identifies degradation pathways (e.g., ring-opening of oxolane at acidic pH) .

Q. What advanced chromatographic methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) paired with charged aerosol detection (CAD) enhances sensitivity for non-UV-active impurities. For chiral purity, use a Chiralpak IG-3 column with heptane/ethanol (90:10). High-resolution mass spectrometry (HRMS, <2 ppm error) confirms impurity structures .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight172.24 g/mol (C₈H₁₅NO₂)
Synthetic Yield68–72% (optimized via THF reflux)
Key NMR Shiftsδ 3.6–3.8 (m, CH₂-morpholine/oxolane)
Predicted logP0.92 (DFT/COSMO-RS)

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